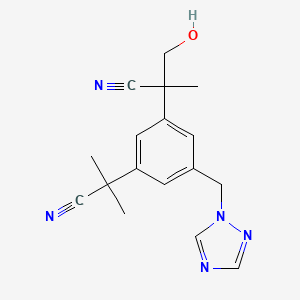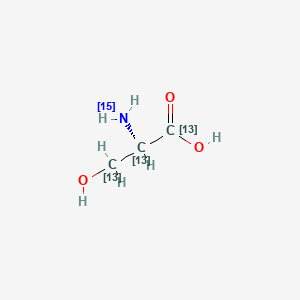
(2R)-2-(15N)azanyl-3-hydroxy(1,2,3-13C3)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(15N)azanyl-3-hydroxy(1,2,3-13C3)propanoic acid: is a compound of significant interest in various scientific fields due to its unique isotopic labeling. This compound is a derivative of propanoic acid, where specific carbon and nitrogen atoms are isotopically labeled with carbon-13 and nitrogen-15, respectively. Such isotopic labeling is crucial for tracing and studying metabolic pathways, reaction mechanisms, and molecular interactions in various research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(15N)azanyl-3-hydroxy(1,2,3-13C3)propanoic acid typically involves multi-step organic synthesis. The starting materials are often isotopically labeled precursors, such as carbon-13 labeled glycerol and nitrogen-15 labeled ammonia. The synthesis involves the following steps:
Isotopic Labeling of Precursors: The initial step involves the preparation of isotopically labeled precursors. For instance, carbon-13 labeled glycerol can be synthesized through microbial fermentation using carbon-13 labeled glucose.
Formation of Intermediate Compounds: The labeled precursors undergo a series of chemical reactions, including oxidation, reduction, and substitution, to form intermediate compounds.
Final Conversion: The intermediate compounds are then converted to this compound through specific reaction conditions, such as controlled pH, temperature, and the use of catalysts.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes:
Large-Scale Fermentation: Utilizing bioreactors for the microbial fermentation of carbon-13 labeled glucose to produce carbon-13 labeled glycerol.
Chemical Synthesis: Employing large-scale chemical reactors for the subsequent synthesis steps, ensuring precise control over reaction conditions to maintain isotopic purity.
Purification: Using advanced purification techniques, such as chromatography and crystallization, to isolate the final product with high isotopic enrichment.
化学反応の分析
Types of Reactions
(2R)-2-(15N)azanyl-3-hydroxy(1,2,3-13C3)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of isotopically labeled pyruvic acid.
Reduction: The carbonyl group can be reduced back to the hydroxyl group, regenerating the original compound.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions, often in the presence of a base like pyridine.
Major Products
Oxidation: Formation of isotopically labeled pyruvic acid.
Reduction: Regeneration of this compound.
Substitution: Formation of various derivatives with different functional groups.
科学的研究の応用
(2R)-2-(15N)azanyl-3-hydroxy(1,2,3-13C3)propanoic acid has numerous applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Employed in metabolic flux analysis to understand cellular metabolism.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in studying metabolic disorders.
Industry: Applied in the production of isotopically labeled compounds for research and development purposes.
作用機序
The mechanism of action of (2R)-2-(15N)azanyl-3-hydroxy(1,2,3-13C3)propanoic acid involves its incorporation into metabolic pathways. The isotopic labels allow researchers to trace the compound’s movement and transformation within biological systems. The molecular targets include enzymes involved in metabolic processes, and the pathways involve key reactions such as glycolysis and the citric acid cycle.
類似化合物との比較
Similar Compounds
(2R)-2-azanyl-3-hydroxypropanoic acid: The non-isotopically labeled version of the compound.
(2R)-2-(15N)azanyl-3-hydroxypropanoic acid: Labeled only with nitrogen-15.
(2R)-2-azanyl-3-hydroxy(1,2,3-13C3)propanoic acid: Labeled only with carbon-13.
Uniqueness
The uniqueness of (2R)-2-(15N)azanyl-3-hydroxy(1,2,3-13C3)propanoic acid lies in its dual isotopic labeling, which provides a more comprehensive tool for studying complex biochemical processes. The combination of carbon-13 and nitrogen-15 labels allows for simultaneous tracking of carbon and nitrogen atoms, offering insights into the interplay between carbon and nitrogen metabolism.
特性
分子式 |
C3H7NO3 |
|---|---|
分子量 |
109.064 g/mol |
IUPAC名 |
(2R)-2-(15N)azanyl-3-hydroxy(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m1/s1/i1+1,2+1,3+1,4+1 |
InChIキー |
MTCFGRXMJLQNBG-ROQAEYOOSA-N |
異性体SMILES |
[13CH2]([13C@H]([13C](=O)O)[15NH2])O |
正規SMILES |
C(C(C(=O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



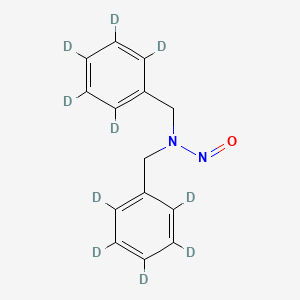
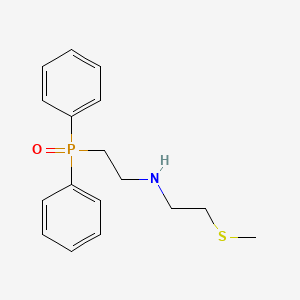

![(2R)-1-[(2S)-2-aminopropanoyl]-2-[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]pyrrolidine-2-carboxylic acid](/img/structure/B15293114.png)

![1-Benzyl-4-bicyclo[1.1.1]pent-1-yl-piperazine](/img/structure/B15293126.png)
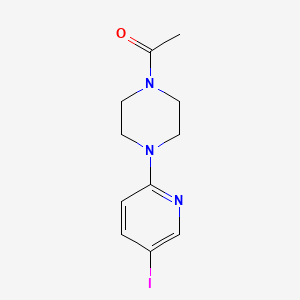

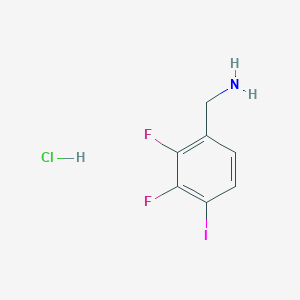
![methyl (5Z)-5-ethylidene-4-[2-[(2Z)-2-[5-methoxycarbonyl-4-(2-methoxy-2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-ylidene]ethoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B15293136.png)
![[(2R,3R,4R,5R)-5-(6-benzamidopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxy-oxophosphanium](/img/structure/B15293141.png)
![tert-butyl N-[(3R,5S)-3,5-dihydroxy-1-adamantyl]carbamate](/img/structure/B15293145.png)
